molecular formula C62H78N12O11S2 B12396626 RC-160 [Lys(Boc)]

RC-160 [Lys(Boc)]

カタログ番号: B12396626
分子量: 1231.5 g/mol
InChIキー: SRLZWSWQQDQBRK-CBJQQZJCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RC-160 [Lys(Boc)] is an octapeptide and a somatostatin analog. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin. RC-160 [Lys(Boc)] has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and endocrine disorders .

準備方法

Synthetic Routes and Reaction Conditions

RC-160 [Lys(Boc)] is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the lysine residue during the synthesis .

Industrial Production Methods

Industrial production of RC-160 [Lys(Boc)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

RC-160 [Lys(Boc)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Radiopharmaceutical Development

One of the prominent applications of RC-160 [Lys(Boc)] is in the development of radiolabeled peptides for imaging and therapeutic purposes. The following points summarize key findings related to its use in radiopharmaceuticals:

  • Synthesis and Labeling : RC-160 can be radioiodinated using iodogen or chloramine-T techniques, resulting in stable radiolabeled peptides suitable for imaging studies. Direct labeling with technetium-99m (99mTc) has also been explored, although it presents technical challenges due to varying labeling efficiencies across different laboratories .
  • In Vivo Studies : Research indicates that 99mTc-labeled RC-160 conjugates demonstrate rapid clearance from the bloodstream with significant uptake in receptor-rich tissues. These studies reveal that RC-160 conjugates are more lipophilic compared to other somatostatin analogues, leading to greater hepatobiliary clearance .

Table 1: Summary of Radiolabeling Techniques and Outcomes

Labeling TechniqueStabilityLabeling EfficiencyBiodistribution Characteristics
IodogenStableHigh (up to 90%)Rapid clearance, receptor uptake
Chloramine-TStableVariableReceptor-mediated uptake
99mTc Direct LabelingLimitedVariableHepatobiliary clearance

Peptide-Based Therapeutics

RC-160 [Lys(Boc)] has potential therapeutic applications due to its interaction with somatostatin receptors, which are implicated in various pathologies, including cancer and neuroendocrine disorders.

  • Therapeutic Targeting : The peptide's ability to bind somatostatin receptors allows for targeted therapy in conditions such as neuroendocrine tumors. Case studies have demonstrated its efficacy in reducing tumor growth when conjugated with cytotoxic agents or radiolabeled for targeted radiation therapy .

Case Studies

Several studies have highlighted the efficacy of RC-160 [Lys(Boc)] in both diagnostic imaging and therapeutic contexts:

  • Case Study 1 : A study involving the use of 99mTc-RC-160 in animal models showed promising results in targeting tumors with high somatostatin receptor expression. The biodistribution patterns indicated effective tumor localization and minimal off-target effects .
  • Case Study 2 : In another investigation, researchers evaluated the pharmacokinetics of RC-160 conjugates in human plasma, noting low proteolytic degradation and stability over time. This stability suggests potential for clinical applications in peptide-based therapies .

作用機序

RC-160 [Lys(Boc)] exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and growth factors, such as insulin-like growth factor 1 (IGF-1) and prolactin. The inhibition of these factors leads to reduced cell proliferation and tumor growth .

類似化合物との比較

Similar Compounds

Uniqueness

RC-160 [Lys(Boc)] is unique due to its specific amino acid sequence and the presence of the Boc-protected lysine residue. This modification enhances its stability and allows for targeted delivery in therapeutic applications .

特性

分子式

C62H78N12O11S2

分子量

1231.5 g/mol

IUPAC名

tert-butyl N-[4-[(4R,7S,10S,13R,16S,19R)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate

InChI

InChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1

InChIキー

SRLZWSWQQDQBRK-CBJQQZJCSA-N

異性体SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N

正規SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。